2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core system with fused heteroatoms (sulfur and nitrogen) and multiple substituents. The core structure includes an 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene scaffold, acetylated at position 11, and substituted with a 2-methylphenyl group at position 2. The sulfanyl moiety at position 5 is linked to an N-(4-methylphenyl)acetamide side chain. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-16-8-10-19(11-9-16)28-23(33)15-35-27-29-25-24(20-12-13-30(18(3)32)14-22(20)36-25)26(34)31(27)21-7-5-4-6-17(21)2/h4-11H,12-15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCWAHNMBJRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide” likely involves multiple steps, including the formation of the tricyclic core, introduction of the acetyl and methylphenyl groups, and the final acetamide formation. Common synthetic routes may include:
Formation of the Tricyclic Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: The acetyl and methylphenyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Final Acetamide Formation: The final step could involve the reaction of an amine with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Choosing efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atom and other functional groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies indicate that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of triazatricyclo compounds have shown significant growth inhibition against various cancer cell lines, suggesting the potential for further development as anticancer agents .
- Molecular docking studies have indicated that this compound may interact with key biological targets involved in cancer progression, warranting further investigation into its mechanism of action and efficacy in vivo .
- Anti-inflammatory Properties
- Antimicrobial Activity
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, making it a versatile building block for creating novel pharmaceuticals. The synthetic routes often utilize commercially available reagents and can be optimized for higher yields and purity .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of structurally related compounds in vitro against several cancer cell lines. The results indicated that the target compound demonstrated significant cytotoxicity with percent growth inhibitions comparable to established chemotherapeutics, highlighting its potential as a candidate for further development in cancer therapy.
Case Study 2: Inhibitory Mechanism Exploration
Molecular docking studies were conducted to explore the binding affinity of the compound to specific protein targets involved in inflammatory responses. The findings suggested that modifications to the structure could enhance binding efficiency, paving the way for optimized derivatives with improved therapeutic profiles.
Mechanism of Action
The mechanism of action of “2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related acetamide derivatives:
Structural and Functional Implications
Heteroatom Influence: The target compound’s 8-thia core (sulfur atom) may enhance electrophilic reactivity compared to oxygen-containing analogs (e.g., the 2-oxa derivative in ). Sulfur’s larger atomic radius could also affect molecular conformation and binding interactions.
Substituent Effects :
- The 11-acetyl group in the target compound introduces a ketone functionality absent in the hydroxymethyl-substituted analog . Acetyl groups typically increase lipophilicity, which may impact membrane permeability.
- The 4-methylphenyl substituent in the target compound versus the 4-methoxyphenyl group in alters electronic properties: methyl is electron-donating, while methoxy is stronger in resonance donation. This could modulate interactions with aromatic binding pockets.
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazatricyclo compounds, characterized by a unique tricyclic structure that includes both nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of approximately 504.62 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 504.62 g/mol |
| Functional Groups | Acetyl, sulfanyl, triazatricyclo framework |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Potential effectiveness against various bacterial strains has been noted in initial screenings.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting biological pathways.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Interaction : Binding to active sites of target enzymes, potentially altering their function.
- Cellular Uptake : Facilitating entry into cells via specific transport mechanisms.
- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.
Case Study 1: Antitumor Activity
A study investigated the effect of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tricyclic Core : Initial cyclization reactions to create the triazatricyclo framework.
- Introduction of Functional Groups : Subsequent steps to add acetyl and sulfanyl groups.
- Purification and Characterization : Final purification through crystallization or chromatography followed by characterization using NMR and mass spectrometry.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound in academic research?
To improve synthetic efficiency, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and identify intermediates, reducing trial-and-error approaches . Additionally, integrate high-throughput screening to rapidly test reaction conditions, leveraging automation tools for reproducibility. Safety protocols, such as those outlined in Safety Data Sheets (e.g., handling acetylated intermediates), must guide experimental design to mitigate hazards .
Q. How can researchers characterize the compound’s structural and electronic properties?
Combine spectroscopic techniques (e.g., NMR, IR, and UV-Vis) with X-ray crystallography for structural validation. Computational methods like molecular docking or Hirshfeld surface analysis can elucidate electronic interactions (e.g., sulfur-π interactions in the thia-triazatricyclo core). Cross-reference experimental data with databases such as NIST Chemistry WebBook to validate spectral assignments . For purity assessment, use HPLC-MS with gradient elution protocols optimized for acetamide derivatives.
Q. What safety protocols are critical during experimental handling?
Follow first-aid measures for inhalation, skin contact, and ingestion as per SDS guidelines, including immediate decontamination with soap/water and medical consultation . Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Conduct hazard assessments for acetylated intermediates, focusing on flammability and reactivity with oxidizing agents.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental reaction yields?
Apply reaction path search algorithms (e.g., artificial force-induced reaction methods) to map energy landscapes and identify competing pathways. For example, discrepancies in sulfanyl-acetamide coupling efficiency may arise from unaccounted transition states or solvent effects. Validate computational predictions with in situ spectroscopy (e.g., Raman monitoring) to detect transient intermediates . Use statistical error analysis to quantify uncertainties in DFT calculations, ensuring alignment with empirical yield data.
Q. What strategies address contradictions in biological activity data across studies?
Implement meta-analysis frameworks to harmonize datasets, accounting for variables like assay type (e.g., cell-free vs. cellular systems) and compound purity. For instance, conflicting reports on acetylamide bioactivity may stem from batch-to-batch variability in sulfanyl-group oxidation states. Use LC-MS/MS to quantify degradation products and correlate them with activity trends. Collaborate with computational biologists to model structure-activity relationships (SAR) under diverse physiological conditions .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
Leverage COMSOL Multiphysics integrated with machine learning (ML) to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature gradients). Train ML models on historical reaction data to predict optimal ligand-metal ratios for thia-triazatricyclo functionalization. Implement closed-loop experimentation where AI adjusts parameters in real-time based on spectroscopic feedback, reducing resource waste .
Q. What advanced separation techniques improve purification of this compound?
Use membrane chromatography with tailored pore sizes to separate byproducts (e.g., unreacted 2-methylphenyl intermediates). For scale-up, apply simulated moving bed (SMB) chromatography to achieve high-purity yields (>98%). Characterize colloidal stability via dynamic light scattering (DLS) to optimize solvent systems .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
